4-Cyanopyridine 4-Cyanopyridine A derivative of Fampridine. Fampridine is a potent convulsant.
Brand Name: Vulcanchem
CAS No.: 100-48-1
VCID: VC21346681
InChI: InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H
SMILES: C1=CN=CC=C1C#N
Molecular Formula: C6H4N2
Molecular Weight: 104.11 g/mol

4-Cyanopyridine

CAS No.: 100-48-1

Cat. No.: VC21346681

Molecular Formula: C6H4N2

Molecular Weight: 104.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Cyanopyridine - 100-48-1

CAS No. 100-48-1
Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
IUPAC Name pyridine-4-carbonitrile
Standard InChI InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H
Standard InChI Key GPHQHTOMRSGBNZ-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C#N
Canonical SMILES C1=CN=CC=C1C#N
Appearance White Solid
Boiling Point 213.5 °C
Melting Point 77- 81 °C

Physical and Chemical Properties

4-Cyanopyridine exists as white to off-white crystals or powder at room temperature. It possesses distinct physical and chemical properties that are summarized in the following table:

PropertyValue/Description
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Physical FormCrystals or Powder
ColorWhite to off-white
Melting Point76-79°C
Boiling Point196°C
Flash Point88°C
Density1.1145 (estimate)
Vapor Pressure41.9 Pa at 25°C
Refractive Index1.5242 (estimate)
Water Solubility3.2 g/100ml (16.4°C) or 40 g/L
LogP0.46 at 25°C
pKa1.90 (+1) at 25°C
StabilityStable; incompatible with strong bases, strong oxidizing agents, and strong acids
Storage ConditionsSealed in dry conditions at room temperature

Table 1: Physical and Chemical Properties of 4-Cyanopyridine

From a chemical perspective, 4-cyanopyridine demonstrates properties characteristic of both pyridines and nitriles. The pyridine nitrogen exhibits basic character, though diminished by the electron-withdrawing cyano group. The cyano group, meanwhile, provides electrophilic sites for nucleophilic attack, making the compound reactive in various synthetic transformations.

Synthesis Methods

Several methods exist for synthesizing 4-cyanopyridine, with the most industrially relevant being the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and air in the presence of a catalyst.

Ammoxidation of 4-Methylpyridine

The primary industrial synthesis method involves the following steps:

  • Vaporization and preheating of 4-methylpyridine and ammonia to 180-330°C

  • Mixing with air uniformly

  • Introduction into a fixed-bed reactor filled with catalyst

  • Reaction control at 330-450°C with head pressure of 0.020-0.070 KPa

  • Temperature control using molten salts

  • Condensation and sub-zero fractionation of reaction gas

  • Distillation of crude product to obtain finished 4-cyanopyridine

The reaction equation can be represented as:

C6H7N + NH3 + O2 → C6H4N2 + 3H2O

This method achieves impressive efficiency with a conversion rate of 4-methylpyridine exceeding 99% and a yield of 4-cyanopyridine greater than 98% .

Catalyst Composition

The catalyst used in this process is typically an aluminum oxide-supported mixed metal oxide with the general composition:

AaBbCcCr10Ox

Where:

  • A represents one or more elements from Li, Na, and Ti

  • B represents one or more elements from Mn, Mg, V, Bi, and P

  • C represents other elements in specific proportions

The precise catalyst composition significantly affects the efficiency and selectivity of the reaction.

Alternative Synthesis Method

An alternative synthetic route involves the reaction between 1-pyridinio-4-pyridone cations and cyanide ions. Research has shown that this reaction can yield both 2-cyanopyridine and 4-cyanopyridine, with the distribution affected by cyanide ion concentration:

  • High cyanide ion concentration favors 2-cyanopyridine formation

  • Low cyanide ion concentration favors 4-cyanopyridine formation

A regioselective synthesis of 4-cyanopyridine can be achieved using 2,6-dimethyl-1-pyridinio-4-pyridone cations, which produce high yields of 1,4-dihydro-4-cyano-adducts. These adducts can be thermally decomposed to yield 4-cyanopyridine with minimal formation of 2-cyanopyridine .

Applications and Uses

4-Cyanopyridine serves various important functions across multiple chemical and pharmaceutical domains:

Pharmaceutical Applications

The compound is a valuable intermediate in the synthesis of pharmaceutical substances, particularly:

  • Isonicotinylhydrazide (isoniazid), which is used in the treatment of tuberculosis

  • Various pyridine-based active pharmaceutical ingredients

Chemical Synthesis Applications

4-Cyanopyridine functions as a precursor in the preparation of:

  • Isonicotinic acid

  • 4-dimethylaminopyridine (DMAP), an important catalyst in organic synthesis

  • 6-methyl-2-pyridin-4-yl-pyrimidin-4-ylamine via reaction with acetonitrile

Coordination Chemistry

One of the most significant applications of 4-cyanopyridine is as a ligand in coordination chemistry. It binds to metal ions through its pyridine nitrogen atom, creating complexes with unique properties:

  • Forms mixed-ligand complexes with iron porphyrinates, where it functions as a π-acceptor ligand

  • Creates zinc porphyrin complexes with distorted square-pyramidal geometry

  • Influences the electronic structure of metal centers through its π-accepting character

Coordination Chemistry of 4-Cyanopyridine

4-Cyanopyridine's role as a ligand in metal complexes deserves special attention due to its unique electronic properties and coordination behavior.

Electronic Properties as a Ligand

4-Cyanopyridine functions primarily as a π-acceptor ligand due to the electron-withdrawing nature of the cyano group. This property creates interesting synergistic effects when paired with σ-donating or π-donating ligands in mixed-ligand complexes .

Iron Porphyrin Complexes

In the complex [Fe(TMP)(4-CNPy)(HIm)]ClO4 (where TMP = tetramesitylporphyrin and HIm = imidazole), 4-cyanopyridine coordinates to the iron center as an axial ligand. Notable features include:

  • The axial ligands adopt a perpendicular arrangement relative to each other

  • Fe-N(pyridine) bond length measures 2.021 Å

  • The complex displays a rhombic EPR signal rather than a large gmax signal

  • Mössbauer spectroscopy reveals an isomer shift of 0.197 mm/s and quadrupole splitting of 1.935 mm/s

The stability of this mixed-ligand complex appears to result from synergistic bonding between the π-accepting 4-cyanopyridine and the σ-donating/π-donating imidazole ligand. This demonstrates how 4-cyanopyridine's electronic properties can be leveraged to create stable coordination compounds .

Zinc Porphyrin Complexes

4-Cyanopyridine also forms complexes with zinc porphyrinates, as observed in [Zn(TPBP)(4-CNpy)]·(4-CNpy) (where TPBP = 5,10,15,20-(tetraphenylbenzoate)porphyrinate). In this complex:

  • The zinc cation adopts a distorted square-pyramidal geometry

  • The average Zn-N(pyrrole) bond length is 2.060 Å

  • The Zn-N(4-CNpy) bond length is 2.159 Å

  • The zinc cation is displaced by 0.319 Å from the porphyrin plane toward the 4-cyanopyridine ligand

In the crystal structure, these complexes form supramolecular channels parallel to the c-axis, with non-coordinating 4-cyanopyridine molecules located in these channels and linked to the complex molecules via weak C-H···N, C-H···O, and C-H···π interactions, as well as through π-π stacking .

Cobalt Porphyrin Complexes

Studies on cobalt porphyrin complexes with 4-cyanopyridine reveal interesting electronic and structural effects. In [Co(TMPP)(4-CNpy)] (where TMPP represents a porphyrin derivative), the 4-cyanopyridine coordinates to the cobalt center, influencing its electronic properties . These complexes can be synthesized by dissolving cobalt porphyrin starting materials in chloroform with excess 4-cyanopyridine and allowing crystallization to occur through slow diffusion techniques .

Catalytic Applications

Recent research has explored the role of 4-cyanopyridine-boryl radicals in perfluoroalkylative pyridylation of alkenes. This metal- and photo-free protocol involves in situ generation of 4-cyanopyridine-boryl radicals, demonstrating a novel application of 4-cyanopyridine derivatives in organic transformations .

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